molecular formula C7H6ClNO2 B1630819 5-Chloro-2-nitrotoluene CAS No. 5367-28-2

5-Chloro-2-nitrotoluene

Cat. No. B1630819
CAS RN: 5367-28-2
M. Wt: 171.58 g/mol
InChI Key: NSMZCUAVEOTJDS-UHFFFAOYSA-N
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Description

5-Chloro-2-nitrotoluene is a chemical compound with the linear formula CH3C6H3(NO2)Cl . It has a molecular weight of 171.58 . The compound appears as a clear yellow liquid .


Synthesis Analysis

The synthesis of 5-Chloro-2-nitrotoluene involves a reaction process where the content of m-nitrotoluene as a raw material in the reaction solution is less than 1%, and the selectivity of 2-chloro-5-nitro-toluene is 95.9% .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-nitrotoluene is represented by the formula CH3C6H3(NO2)Cl . The compound has a molecular weight of 171.58 . The IUPAC name for this compound is 4-chloro-2-methyl-1-nitrobenzene .


Physical And Chemical Properties Analysis

5-Chloro-2-nitrotoluene is a clear yellow liquid . It has a molecular weight of 171.58 g/mol . The compound has a topological polar surface area of 45.8 Ų . It is slightly soluble in water and soluble in benzene, diethyl ether, ethanol, and petroleum ether .

Scientific Research Applications

  • Thermal Decomposition and Safety : A study by Zhu et al. (2017) focused on the thermal decomposition of 2-nitrotoluene, a chemical related to 5-Chloro-2-nitrotoluene. They used the Advanced Reactive System Screening Tool (ARSST) to better understand the mechanisms leading to its explosion, studying parameters like “onset” temperature and pressure. This research is crucial for ensuring the safe handling and storage of these chemicals (Zhu, Papadaki, Han, & Mashuga, 2017).

  • Microbial Degradation of Explosives : Hawari et al. (2000) examined the biotransformation of nitroaromatic explosives like TNT under aerobic and anaerobic conditions, providing insights that could be applicable to compounds like 5-Chloro-2-nitrotoluene. This research aids in understanding the environmental impact and potential bioremediation strategies for such compounds (Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000).

  • Synthesis Methods : The synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, as discussed by Xu (2006), can provide insights into the chemical transformations and synthesis methods applicable to 5-Chloro-2-nitrotoluene and similar compounds (Xu, 2006).

  • Spectroscopic Techniques for Explosive Detection : Diez-y-Riega and Eilers (2012) reported on the photo-dissociation of 2-nitrotoluene, a simulant for nitro-based high explosives, using UV and 532 nm wavelengths. Their findings on the detection of vibrationally excited NO could be relevant for detecting explosives containing 5-Chloro-2-nitrotoluene (Diez-y-Riega & Eilers, 2012).

  • Catalysis of Aromatic Nitrations : Research by Claridge et al. (1999) on the catalysis of aromatic nitrations with dinitrogen pentoxide, which included reactions with 2-nitrotoluene, may provide insights into catalytic processes relevant to 5-Chloro-2-nitrotoluene (Claridge, Lancaster, Millar, Moodie, & Sandall, 1999).

Safety And Hazards

5-Chloro-2-nitrotoluene is harmful if swallowed and causes serious eye irritation . It is also harmful to aquatic life with long-lasting effects . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-chloro-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMZCUAVEOTJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201912
Record name Benzene, 1-chloro-3-methyl-4-nitro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-nitrotoluene

CAS RN

5367-28-2
Record name 4-Chloro-2-methyl-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5367-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toluene, 5-chloro-2-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-3-methyl-4-nitro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-nitrotoluene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.959
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Synthesis routes and methods

Procedure details

Concentrated nitric acid (16 mL) was slowly added, at 0° C., to a solution of 3-chlorotoluene (3 mL, 25.4 mmol) and concentrated sulfuric acid (6 mL) in glacial acetic acid (20 mL) and the resulting mixture was stirred for 24 hours allowing the temperature to rise until room temperature. The reaction mixture was then poured into ice-water and partitioned between water and diethyl ether. The aqueous phase was separated and extracted twice with diethyl ether; the combined organic extracts were washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The yellow oily residue was purified on a silica gel plug and twice by flash chromatography to give 1.22 g (14% yield) of 2-chloro-4-methyl-1-nitro-benzene as a yellow oil and 3.39 g (39% yield) of 4-chloro-2-methyl-1-nitro-benzene.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Murakami, JI Fukami - Bulletin of Environmental Contamination and …, 1974 - Springer
… , 5-chloro-2-nitrotoluene, was studied and the growth inhibition (ID50) based on inhibition … compound and a chlorphenamidine analog, 5-chloro-2-nitrotoluene, was most toxic. These …
Number of citations: 27 link.springer.com
JD Wilson, H Weingarten - The Journal of Organic Chemistry, 1968 - ACS Publications
… The 5-chloro-2-nitrotoluene predominated in the first yellow fractions obtained by … The 5-chloro-2nitrotoluene obtained in this manner … as 1-4, substituting 5-chloro-2nitrotoluene for the p-…
Number of citations: 1 pubs.acs.org
J Uchil, DLR Setty, KR Sridharan… - Journal of Magnetic …, 1984 - Elsevier
… NQR in 5-chloro-2-nitrotoluene has been observed for the first time in the present study, and the temperature dependence of the 35C1 NQR frequency in all these compounds from …
Number of citations: 3 www.sciencedirect.com
DL Hill, TW Shih, RF Struck - Cancer Research, 1979 - AACR
… These data establish the structure of this product as the previously reported 5-chloro-2-nitrotoluene (3). 5-Chloro-2-nitrotoluene was converted to 5-chbomo-2-hy droxylaminotoluene by …
Number of citations: 14 aacrjournals.org
J Wright, EC Jorgensen - The Journal of Organic Chemistry, 1968 - ACS Publications
… that most of the required ethers (1-6, Table I) could be prepared in surprisingly good yield by condensation of 2,6-dialkyl phenols with p-chloronitrobenzene or 5-chloro-2-nitrotoluene in …
Number of citations: 28 pubs.acs.org
B Capon, NB Chapman - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… together with those of 5-chloro-2-nitrotoluene for further comparison. A preliminary account of this work has already been given.3 It has been suggested4t5 that the polar deactivating …
Number of citations: 29 pubs.rsc.org
LL Martin, LL Setescak, M Worm… - Journal of Medicinal …, 1982 - ACS Publications
… For the synthesis of 12f,h, 5-chloro-2-nitrotoluene (lib) was prepared from 4-chloronitrobenzene as described by Traynelis and McSweeney.6 …
Number of citations: 12 pubs.acs.org
GA Olah, HC Lin - Journal of the American Chemical Society, 1974 - ACS Publications
The competitive rates and isomer distributions of the BF3 catalyzed nitration of benzene, alkyl-, halo-, and substituted polymethylbenzenes with methyl nitrate in nitromethane solution …
Number of citations: 54 pubs.acs.org
EC Jorgensen, J Wright - Journal of Medicinal Chemistry, 1970 - ACS Publications
… shown in Scheme I using 5-chloro-2-nitrotoluene and 2,6-diisopropylphenol for the initial … 5-chloro-2-nitrotoluene (0.10 mol) in DMSO (150 ml) inthe presence of KOH or NaOH (0.10 mol…
Number of citations: 14 pubs.acs.org
G Legler - Biochimica et Biophysica Acta (BBA)-Protein Structure, 1975 - Elsevier
… solution of 50 g 5-chloro-2-nitrotoluene in 300 ml chlorobenzene, the mixture irradiated with a 300 W tungsten lamp and heated under reflux for 15 h. Unreacted bromine and about 75 …
Number of citations: 13 www.sciencedirect.com

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